molecular formula C8H9NO B155274 (4-Pyridyl)acetone CAS No. 6304-16-1

(4-Pyridyl)acetone

Cat. No. B155274
Key on ui cas rn: 6304-16-1
M. Wt: 135.16 g/mol
InChI Key: ILRVKOYYFFNXDB-UHFFFAOYSA-N
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Patent
US04681944

Procedure details

To 10 g of 4-methylpyridine and 32.75 g acetic anhydride, maintained at room temperature, was added 1 ml of acetyl chloride, dropwise over 5-10 min. The solution was then warmed to 50° C. for 6-16 hours. The black reaction mixture was then cooled to 0° C. and 100 mls of ethanol, was added dropwise. The reaction mixture was stirred for 1 hour after the addition, then refluxed for 4-12 hours. The alcohol was removed under reduced pressure and the residue taken up in 100-150 ml methylene chloride. The methylene chloride was washed 2 times with saturated 50 ml portions of sodium carbonate solution then dried over sodium sulfate and evaporated under reduced pressure. Toluene was added to the residue and the excess 4-methylpyridine removed by azeotropic distillation under reduced pressure. Yield: 4.3 gm of 4-pyridinyl-2-propanone.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
32.75 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[C:8](OC(=O)C)(=[O:10])[CH3:9].C(Cl)(=O)C>C(O)C>[N:5]1[CH:6]=[CH:7][C:2]([CH2:1][C:8](=[O:10])[CH3:9])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=CC=NC=C1
Name
Quantity
32.75 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The black reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to 0° C.
ADDITION
Type
ADDITION
Details
after the addition
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4-12 hours
Duration
8 (± 4) h
CUSTOM
Type
CUSTOM
Details
The alcohol was removed under reduced pressure
WASH
Type
WASH
Details
The methylene chloride was washed 2 times with saturated 50 ml portions of sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Toluene was added to the residue
CUSTOM
Type
CUSTOM
Details
the excess 4-methylpyridine removed by azeotropic distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
7.5 (± 2.5) min
Name
Type
Smiles
N1=CC=C(C=C1)CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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